Paullone

Übersicht

Beschreibung

Paullone ist eine Klasse von niedermolekularen Inhibitoren, die für ihre potente Hemmung von cyclin-abhängigen Kinasen (CDKs) und Glykogensynthasekinase 3 (GSK-3) bekannt sind. Diese Verbindungen haben aufgrund ihrer potenziellen therapeutischen Anwendungen bei Krebs und neurodegenerativen Erkrankungen große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Paullone können durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet eine Eintopf-Suzuki–Miyaura-Kreuzkupplungsreaktion einer o-Aminoarylboronsäure und Methyl-2-Iodindolacetat, gefolgt von einer intramolekularen Amidbildung .

Analyse Chemischer Reaktionen

Paullone durchlaufen verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound können oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Gerüst modifizieren.

Substitution: Substitutionsreaktionen, wie Halogenierung, können verschiedene Substituenten einführen, um die Aktivität der Verbindung zu verbessern.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für Kreuzkupplungsreaktionen und verschiedene Oxidations- oder Reduktionsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise modifizierte this compound-Derivate mit verbesserter biologischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cyclin-Dependent Kinases (CDKs)

Paullones have been extensively studied for their role as CDK inhibitors. For example:

- Kenpaullone , a prominent member of this class, has demonstrated potent inhibition against CDK1/cyclin B (IC50 = 0.4 µM) and CDK2/cyclin A (IC50 = 0.68 µM) .

- These compounds have shown promise in delaying cell cycle progression in cancer cells, making them potential candidates for cancer therapeutics.

Antitumor Properties

Recent studies have highlighted the antitumor effects of paullones:

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Kenthis compound | CDK1/cyclin B | 0.4 | |

| Kenthis compound | CDK2/cyclin A | 0.68 | |

| 10-bromothis compound | CDK2/cyclin E | 7.5 | |

| This compound derivatives | GSK-3β | <1 |

These findings underscore the potential of paullones in developing targeted therapies for various cancers.

Applications in Neurodegenerative Diseases

Paullones also exhibit potential therapeutic benefits in neurodegenerative disorders:

- GSK-3 Inhibition : Since GSK-3 is implicated in Alzheimer's disease through its role in tau phosphorylation, paullones may provide a strategy for mitigating tauopathies by inhibiting GSK-3 activity .

Case Study: Neuroprotection

In a study investigating the neuroprotective effects of paullones, it was found that treatment with these compounds reduced neuronal apoptosis in models of neurodegeneration. This suggests their utility not only in cancer but also in protecting neuronal health.

Development of PROTACs Using this compound Derivatives

Recent advances have explored the use of this compound-based proteolysis-targeting chimeras (PROTACs) for selective degradation of target proteins involved in cancer progression. This novel approach enhances the therapeutic potential by combining the inhibitory effects of paullones with targeted protein degradation mechanisms .

Table: PROTAC Development Insights

Wirkmechanismus

Paullones exert their effects by competitively inhibiting the ATP binding site of CDKs and GSK-3. This inhibition disrupts the kinase activity, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and transcription . Molecular modeling studies have shown that paullones can bind to the ATP binding site with high affinity, making them effective inhibitors .

Vergleich Mit ähnlichen Verbindungen

Paullone sind aufgrund ihrer dualen Hemmung von CDKs und GSK-3 einzigartig. Zu ähnlichen Verbindungen gehören:

Flavopiridol: Ein weiterer CDK-Inhibitor, der in klinischen Studien getestet wurde.

Purine: Eine Klasse von Verbindungen, die auch CDKs hemmen, aber mit unterschiedlichen Selektivitätsprofilen.

Alsterthis compound: Ein this compound-Derivat mit verstärkter Hemmaktivität gegenüber GSK-3.

This compound zeichnen sich durch ihre strukturellen Merkmale und die Fähigkeit aus, mehrere Kinasen zu hemmen, was sie zu vielseitigen Werkzeugen für die Forschung und potenziellen Therapeutika macht .

Biologische Aktivität

Paullone, a member of the indolobenzazepine family, has garnered significant attention for its biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (Cdks). This article presents a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its ability to inhibit various kinases, making it a compound of interest in cancer research and other therapeutic areas. The structure of this compound allows for interactions with key proteins involved in cell cycle regulation and apoptosis, which are critical in cancer progression.

- Cdk Inhibition :

- Impact on Signaling Pathways :

- Induction of Apoptosis :

Case Studies

1. Antitumor Activity in Mouse Models :

- A study investigated the effects of alsterthis compound on Epstein-Barr virus (EBV)-associated lymphoproliferative disorders (LPDs) using a mouse model. Treatment with alsterthis compound resulted in significant reductions in tumor size and increased survival rates. The compound effectively suppressed late viral gene expression and induced apoptosis in EBV-infected B cells .

2. Podocyte Protection :

- Research involving podocyte cells demonstrated that this compound derivatives like kenthis compound and alsterthis compound provided protection against puromycin aminonucleoside (PAN)-induced injury. These compounds reduced cytoskeletal changes associated with cell damage and exhibited protective effects in vivo using a zebrafish model .

Table 1: Biological Activity of Paullones

| Compound | Cdk Inhibition | Apoptosis Induction | Cytotoxicity (IC50) | Model Used |

|---|---|---|---|---|

| This compound | Yes | Yes | Low micromolar range | Various cancer cell lines |

| Alsterthis compound | Yes | Yes | Low micromolar range | EBV-LPD mouse model |

| Kenthis compound | Yes | Yes | Moderate | Podocyte injury model |

| 1-Azakenthis compound | Yes | Yes | Moderate | Podocyte injury model |

Eigenschaften

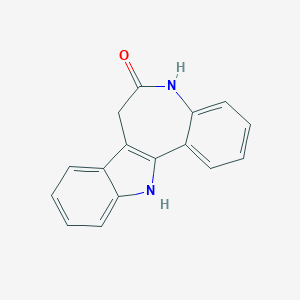

IUPAC Name |

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDAWVZNAXVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327277 | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-18-5 | |

| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.